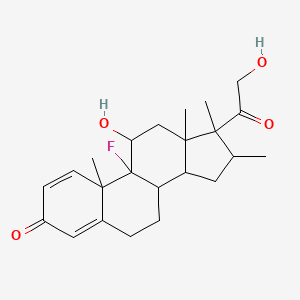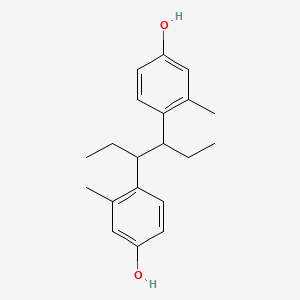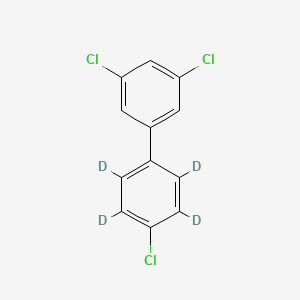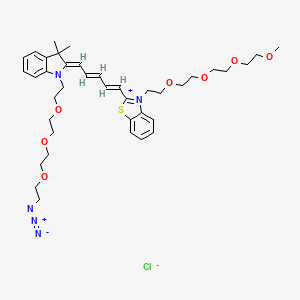
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H15BrF3IO3S. It is a member of the iodonium salts family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-bromophenyl)iodonium salts with mesitylene in the presence of a suitable oxidizing agent. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and other electrophiles. Typical reaction conditions involve solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted aromatic compound .
Applications De Recherche Scientifique
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Phenyl(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which influence its reactivity and selectivity in organic reactions. Its bromophenyl and mesityl groups provide distinct steric and electronic properties that can be advantageous in certain synthetic applications .
Propriétés
Formule moléculaire |
C16H15BrF3IO3S |
|---|---|
Poids moléculaire |
551.2 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
OTMXSMDJCLTCNC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)


![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)
